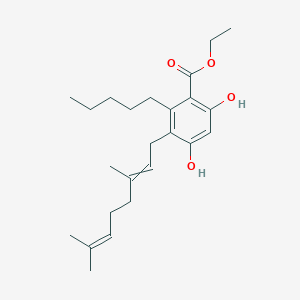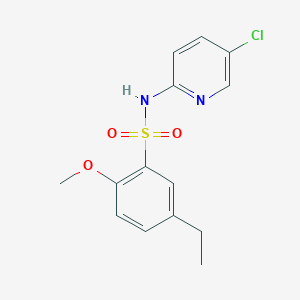
Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate, also known as rosmarinic acid ethyl ester, is a natural compound found in various plants, including rosemary, sage, and lemon balm. It has gained interest in the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial effects. In
Mécanisme D'action
The mechanism of action of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate acid ethyl ester is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including scavenging free radicals, inhibiting pro-inflammatory enzymes, and modulating immune responses. It has also been shown to interact with various receptors, including GABA and opioid receptors.
Biochemical and Physiological Effects:
Rosmarinic acid ethyl ester has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been shown to improve lipid metabolism and glucose homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate acid ethyl ester in lab experiments is its natural origin, which makes it a safe and non-toxic compound. Additionally, it is readily available and relatively inexpensive. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate acid ethyl ester. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects, which can prevent neuronal damage and improve cognitive function. Another area of interest is its potential use in the treatment of cancer. It has been shown to have anti-tumor effects, which can inhibit the growth and proliferation of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate acid ethyl ester and its potential therapeutic applications in various diseases and conditions.
Méthodes De Synthèse
Rosmarinic acid ethyl ester can be synthesized through esterification of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate acid with ethanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through various chromatography techniques. The purity of the product can be confirmed through spectroscopic analysis, such as NMR and IR.
Applications De Recherche Scientifique
Rosmarinic acid ethyl ester has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant effects, which can protect cells from oxidative stress and prevent cellular damage. Additionally, it has anti-inflammatory effects, which can reduce inflammation in various tissues and organs. It has also been shown to have antimicrobial effects, which can inhibit the growth of various bacteria and fungi.
Propriétés
Numéro CAS |
18793-34-5 |
|---|---|
Formule moléculaire |
C11H9ClN4O |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate |
InChI |
InChI=1S/C24H36O4/c1-6-8-9-13-20-19(15-14-18(5)12-10-11-17(3)4)21(25)16-22(26)23(20)24(27)28-7-2/h11,14,16,25-26H,6-10,12-13,15H2,1-5H3 |
Clé InChI |
QXJHVLUKNYEHGE-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC(=C1C(=O)OCC)O)O)CC=C(C)CCC=C(C)C |
SMILES canonique |
CCCCCC1=C(C(=CC(=C1C(=O)OCC)O)O)CC=C(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-](/img/structure/B230771.png)




![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-3-isopropylbenzenesulfonamide](/img/structure/B230792.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230795.png)
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)

![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)



